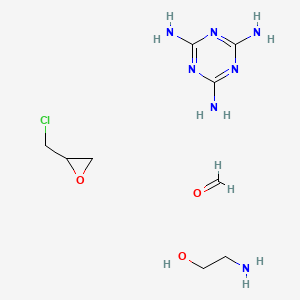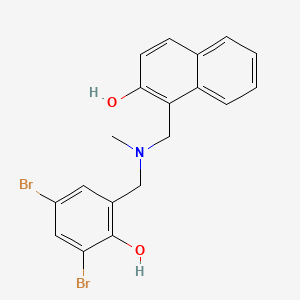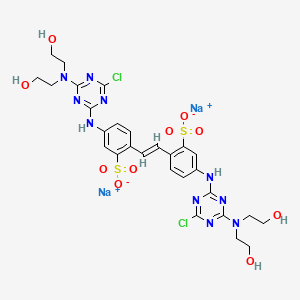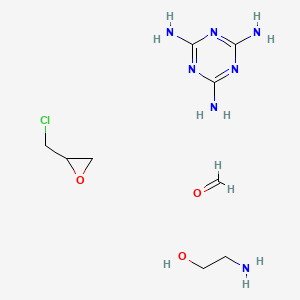![molecular formula C26H18N2O6 B14157135 14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione CAS No. 1217657-94-7](/img/structure/B14157135.png)
14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzodioxole and furan-2-carboxylic acid derivatives. These intermediates undergo cyclization and condensation reactions under controlled conditions to form the final tetracyclic structure. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzodioxole and furan rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered chemical properties.
Applications De Recherche Scientifique
14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used as a precursor in organic synthesis.
Furan-2-carboxylic acid: A compound with a furan ring and carboxylic acid group, used in the synthesis of various organic molecules.
Tetracyclic compounds: Other tetracyclic compounds with similar structures but different substituents, used in various chemical and biological applications.
Uniqueness
14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is unique due to its specific combination of benzodioxole and furan-2-carbonyl groups within a tetracyclic framework
Propriétés
Numéro CAS |
1217657-94-7 |
|---|---|
Formule moléculaire |
C26H18N2O6 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
14-(1,3-benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C26H18N2O6/c29-24(18-6-3-11-32-18)23-21-20(22-16-5-2-1-4-14(16)9-10-27(22)23)25(30)28(26(21)31)15-7-8-17-19(12-15)34-13-33-17/h1-12,20-23H,13H2 |
Clé InChI |
TUQLARBEMWMAES-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)C(N5C4C6=CC=CC=C6C=C5)C(=O)C7=CC=CO7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)
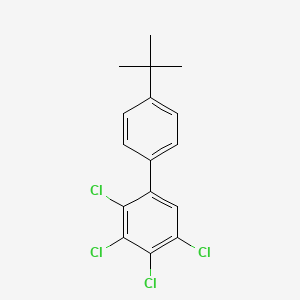
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)


